molecular formula C18H14N2O3S2 B2503601 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]acetamide CAS No. 2034514-45-7

2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]acetamide

Cat. No.: B2503601
CAS No.: 2034514-45-7
M. Wt: 370.44
InChI Key: SEGJCYSYYQTHMK-UHFFFAOYSA-N
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Description

This compound features a 1,3-benzoxazol-3-yl core fused with a 2-oxo-2,3-dihydro moiety, linked via an acetamide bridge to a bis-thiophenylmethyl group (thiophen-2-yl and thiophen-3-yl substituents). The benzoxazolone ring contributes rigidity and hydrogen-bonding capacity, while the thiophene groups enhance lipophilicity and π-π stacking interactions.

Properties

IUPAC Name

2-(2-oxo-1,3-benzoxazol-3-yl)-N-[thiophen-2-yl(thiophen-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S2/c21-16(10-20-13-4-1-2-5-14(13)23-18(20)22)19-17(12-7-9-24-11-12)15-6-3-8-25-15/h1-9,11,17H,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGJCYSYYQTHMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NC(C3=CSC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]acetamide typically involves the condensation of a benzoxazole derivative with a thiophene-containing acetamide. The reaction conditions often require the use of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]acetamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting its function, while the thiophene moiety can interact with proteins, inhibiting their activity. These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues with Benzoxazolone or Benzothiazole Cores

  • Compound BG16087 (3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(thiophen-2-yl)methyl]propanamide):

    • Core : Shares the benzoxazolone ring but substitutes the acetamide with a propanamide chain.
    • Substituents : Contains only one thiophen-2-yl group, reducing steric bulk compared to the target compound.
    • Implications : The shorter chain and single thiophene may limit membrane permeability or target engagement .
  • N-[2-Phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides (4a–4p) :

    • Core : Benzothiazole instead of benzoxazolone; sulfur atom enhances electron-withdrawing effects.
    • Activity : Compound 4d exhibited potent antimicrobial activity (MIC: 10.7–21.4 μmol mL⁻¹ × 10⁻²), suggesting benzothiazole derivatives may have broader biological efficacy than benzoxazolones .

Thiophene-Containing Acetamides

  • N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: Substituents: Two thiophen-2-yl groups with a cyano group at the 3-position. Synthesis: Prepared via a two-step process involving activation of 2-(thiophen-2-yl)acetic acid to its chloride derivative .
  • 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide :

    • Substituents : Dichlorophenyl and thiazolyl groups instead of thiophenes.
    • Structural Impact : Chlorine atoms increase molecular weight (MW: 287.16 g/mol) and may enhance halogen bonding, whereas thiophenes in the target compound favor aromatic interactions .

Thiazolidinone and Thiazole Derivatives

  • Compound 25 (2-{[4-Oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]amino}-2-thioxo-N-[3-(trifluoromethyl)phenyl]acetamide): Core: Thiazolidinone with a trimethoxybenzylidene group.
  • Compound in (2-[(5Z)-5-(2-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide):

    • Substituents : Methoxybenzylidene and thiadiazolyl groups.
    • Impact : The extended conjugation from benzylidene may improve UV absorption properties, relevant for photodynamic therapies .

Comparative Data Table

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Key Biological Activity
Target Compound 1,3-Benzoxazol-3-yl Bis-thiophenylmethyl ~375.45* Not reported (structural focus)
BG16087 1,3-Benzoxazol-3-yl Thiophen-2-ylmethyl (propanamide) 302.35 Not reported
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide Acetamide 3-Cyanothiophen-2-yl, thiophen-2-yl ~264.34 Intermediate for further synthesis
4d (Benzothiazole derivative) 1,2-Benzothiazole 4-Oxo-thiazolidin-3-yl, phenyl ~400.50 Antimicrobial (MIC: 10.7–21.4 μmol mL⁻¹ × 10⁻²)
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Acetamide 2,6-Dichlorophenyl, thiazol-2-yl 287.16 Structural studies only

*Estimated based on formula C₁₈H₁₃N₂O₂S₂.

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